molecular formula C15H25BN2O2 B13693825 1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester

1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester

Cat. No.: B13693825
M. Wt: 276.18 g/mol
InChI Key: ILGHMZZWCGAPIJ-UHFFFAOYSA-N
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Description

1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester typically involves the reaction of pyrazole derivatives with boronic acids or boronate esters. One common method includes the use of pinacol as a protecting group for the boronic acid functionality. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the pyrazole derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as toluene or ethanol, and the product is purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Uniqueness: 1-(3-Cyclopropylpropyl)pyrazole-4-boronic Acid Pinacol Ester is unique due to its cyclopropylpropyl group, which can impart different steric and electronic properties compared to other pyrazole boronic esters. This uniqueness can influence its reactivity and selectivity in various chemical reactions .

Properties

Molecular Formula

C15H25BN2O2

Molecular Weight

276.18 g/mol

IUPAC Name

1-(3-cyclopropylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C15H25BN2O2/c1-14(2)15(3,4)20-16(19-14)13-10-17-18(11-13)9-5-6-12-7-8-12/h10-12H,5-9H2,1-4H3

InChI Key

ILGHMZZWCGAPIJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCC3CC3

Origin of Product

United States

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